metazachlor OXA
Overview
Description
Metazachlor OXA is a monocarboxylic acid that is oxoacetic acid substituted by a (2,6-dimethylphenyl)(1H-pyrazol-1-ylmethyl)amino group at position 2. It is metabolite of the herbicide metazachlor. It has a role as a marine xenobiotic metabolite. It is a member of pyrazoles, a monocarboxylic acid and an aromatic amide.
Mechanism of Action
Target of Action
Metazachlor OXA, a metabolite of the herbicide metazachlor , primarily targets the formation of long-chain fatty acids . These fatty acids play a crucial role in cell division and cell expansion processes .
Mode of Action
The interaction of this compound with its targets results in the inhibition of the synthesis of very-long-chain fatty acids . This interference disrupts cell division and tissue differentiation during growth, leading to the production of deformed seeds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the lipid biosynthesis pathway . The inhibition of very-long-chain fatty acid synthesis disrupts this pathway, leading to downstream effects such as impaired cell division and growth .
Pharmacokinetics
It is known that this compound is a metabolite of metazachlor, suggesting that it is formed in the body through metabolic processes
Result of Action
The molecular and cellular effects of this compound’s action include significantly lower growth and delayed ontogenetic development compared to controls . Exposure to this compound also results in significantly lower activity of antioxidant enzymes, such as total superoxide dismutase (SOD), catalase (CAT), glutathione s-transferase (GST), glutathione reductase (GR), and reduced glutathione (GSH), compared with control .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound has been found to be mobile in the environment, suggesting that it can move through soil and potentially contaminate groundwater . Furthermore, this compound’s effects on non-target aquatic organisms highlight the potential risk associated with its use in agriculture .
Biochemical Analysis
Biochemical Properties
Metazachlor OXA plays a significant role in biochemical reactions, particularly in the inhibition of enzymes involved in fatty acid synthesis. It interacts with enzymes such as superoxide dismutase, catalase, glutathione S-transferase, and glutathione reductase. These interactions lead to reduced activity of these enzymes, which are crucial for oxidative stress management and detoxification processes . The inhibition of these enzymes by this compound can result in oxidative stress and cellular damage.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to cause lower growth rates and delayed ontogenetic development in aquatic organisms . In cells, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of antioxidant enzymes, leading to increased oxidative stress and potential damage to cellular structures such as gills in aquatic organisms .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules and enzyme inhibition. This compound inhibits the activity of enzymes involved in fatty acid synthesis, such as elongase, which is essential for lipid biosynthesis . This inhibition disrupts cell division and tissue differentiation, leading to deformed seeds and impaired growth in plants. Additionally, this compound can induce changes in gene expression related to stress response and detoxification.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term impact on cellular function. Studies have shown that this compound can cause long-term oxidative stress and damage to cellular structures, such as gills, in aquatic organisms . The stability of this compound in various environmental conditions also affects its persistence and potential for bioaccumulation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower concentrations, this compound can cause mild oxidative stress and enzyme inhibition. At higher doses, it can lead to significant toxic effects, including severe oxidative stress, cellular damage, and mortality . Threshold effects are observed, where the impact of this compound becomes more pronounced beyond certain concentration levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to fatty acid synthesis and detoxification. It interacts with enzymes such as glutathione S-transferase and glutathione reductase, which are involved in the detoxification of reactive oxygen species . The inhibition of these enzymes by this compound can lead to an accumulation of reactive oxygen species and oxidative stress.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. This compound can accumulate in tissues such as gills in aquatic organisms, leading to localized oxidative stress and damage .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound in cellular structures such as gills can result in targeted oxidative stress and damage to these structures .
Properties
IUPAC Name |
2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-10-5-3-6-11(2)12(10)17(13(18)14(19)20)9-16-8-4-7-15-16/h3-8H,9H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMHHVKFXZNTKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891455 | |
Record name | Metazachlor OXA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00891455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1231244-60-2 | |
Record name | Metazachlor OXA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00891455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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